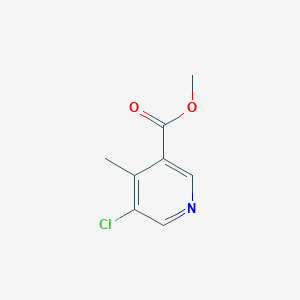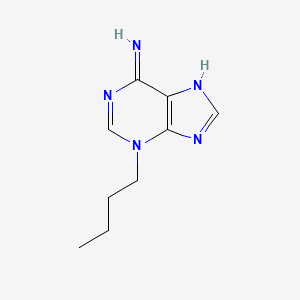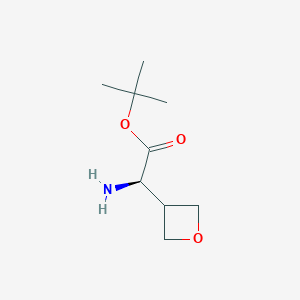
(R)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is a chiral compound with a unique structure that includes an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce amino alcohols.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl ®-2-amino-2-(oxetan-3-yl)acetate
- Ethyl ®-2-amino-2-(oxetan-3-yl)acetate
Uniqueness
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is unique due to its tert-butyl ester group, which can influence its reactivity and stability compared to similar compounds. This structural feature can also affect its solubility and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7(10)6-4-12-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m1/s1 |
Clave InChI |
JGEBSZPPRJLLDA-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](C1COC1)N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1COC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
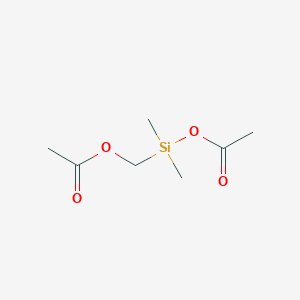
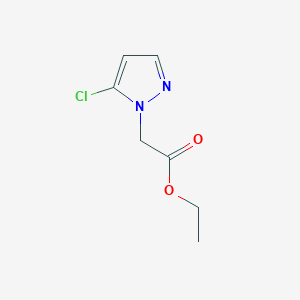


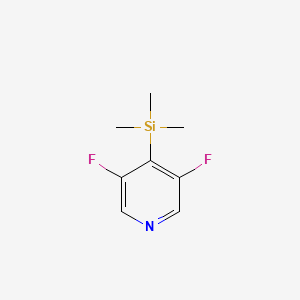


![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
